IRL 2500

Description

Structure

3D Structure

Propriétés

IUPAC Name |

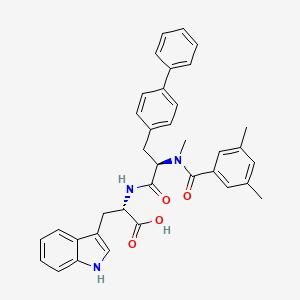

(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H35N3O4/c1-23-17-24(2)19-28(18-23)35(41)39(3)33(20-25-13-15-27(16-14-25)26-9-5-4-6-10-26)34(40)38-32(36(42)43)21-29-22-37-31-12-8-7-11-30(29)31/h4-19,22,32-33,37H,20-21H2,1-3H3,(H,38,40)(H,42,43)/t32-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDORQWMYRRLQV-JHOUSYSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C)C(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)C(=O)N(C)[C@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H35N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415511 | |

| Record name | IRL-2500 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169545-27-1 | |

| Record name | IRL-2500 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanisms of Action for IRL 2500

This technical guide provides a comprehensive overview of the mechanisms of action for two distinct therapeutic agents identified as IRL 2500: Irosustat, a steroid sulfatase inhibitor, and a selective endothelin-B receptor antagonist. This document is intended for researchers, scientists, and drug development professionals.

Section 1: Irosustat (STX-64), a Steroid Sulfatase (STS) Inhibitor

Irosustat (also known as STX-64, 667-Coumate, BN-83495, or Oristusane) is an orally active, irreversible, nonsteroidal inhibitor of the enzyme steroid sulfatase (STS).[1][2] It was developed for the treatment of hormone-sensitive cancers, such as breast, prostate, and endometrial cancer.[1][2]

Core Mechanism of Action

The primary mechanism of action of Irosustat is the irreversible inhibition of steroid sulfatase.[1][2] STS is a crucial enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their hormonally active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2] These active steroids can then be converted into more potent estrogens and androgens, which can promote the growth of hormone-dependent tumors.[1][2] By blocking this conversion, Irosustat effectively reduces the levels of active estrogens and androgens in the body, thereby inhibiting the growth of hormone-sensitive cancers.[2]

Signaling Pathway

The signaling pathway affected by Irosustat is central to steroid hormone synthesis. The diagram below illustrates the metabolic cascade and the point of intervention by Irosustat.

Quantitative Data

The following table summarizes the quantitative data on the efficacy of Irosustat from clinical studies.

| Parameter | Value | Cell Line/Tissue | Reference |

| IC50 | 8 nM | - | [3] |

| IC50 | 0.2 nM | MCF-7 cells | [3] |

| STS Activity Inhibition | 98-99% | Breast tumor tissue | [1][4] |

| STS Activity Inhibition | >95% | Peripheral blood mononuclear cells | [4] |

Experimental Protocols

Inhibition of STS Activity in Peripheral Blood Lymphocytes and Breast Tumor Tissue: In a Phase I clinical trial, postmenopausal women with breast cancer were treated with Irosustat.[4] STS activity was measured in peripheral blood lymphocytes and biopsied breast tumor tissue at the end of a 5-day dosing period.[4] The results showed a significant inhibition of STS activity by 98% in peripheral blood lymphocytes and 99% in breast tumor tissue.[4]

IRIS Study Protocol: The IRIS study was a Phase II, multicenter, open-label trial.[5] Postmenopausal women with ER-positive, locally advanced or metastatic breast cancer who had progressed on a first-line aromatase inhibitor (AI) were enrolled.[5][6] Patients continued their AI treatment and were administered 40 mg of Irosustat orally once daily.[5] The primary endpoint was the clinical benefit rate (CBR), defined as complete response (CR), partial response (PR), or stable disease (SD) for at least 6 months.[6]

Section 2: this compound, a Selective Endothelin-B (ETB) Receptor Antagonist

This compound is a potent and selective antagonist of the endothelin-B (ETB) receptor.[7][8] It is a peptide-mimetic based on the C-terminal tripeptide of endothelin-1 (B181129).[9] Endothelin receptors (ETA and ETB) are G-protein-coupled receptors (GPCRs) involved in the regulation of blood pressure.[9]

Core Mechanism of Action

This compound functions as a selective antagonist, and more specifically as an inverse agonist, of the ETB receptor.[10][11] This means it binds to the ETB receptor and stabilizes its inactive conformation, thereby preventing its activation by endogenous ligands like endothelin-1 (ET-1).[10] The activation of ETB receptors on endothelial cells typically leads to vasodilation through the release of nitric oxide.[9] In contrast, ETB receptors on smooth muscle cells can mediate vasoconstriction. The overall physiological effect of ETB receptor antagonism can be complex, leading to either a decrease or increase in blood pressure depending on the specific vascular bed and physiological state.[7]

Signaling Pathway

The endothelin signaling pathway is a key regulator of vascular tone. The diagram below illustrates the role of ET-1 and the points of action for ETA and ETB receptors, as well as the inhibitory effect of this compound.

Quantitative Data

The following table presents the binding affinities of this compound for endothelin receptors.

| Parameter | Value | Receptor | Reference |

| IC50 | 1.3 nM | ETB | [8][12] |

| IC50 | 94 nM | ETA | [8][12] |

Experimental Protocols

Receptor Binding Assay: The binding affinity of this compound to human ETA and ETB receptors was determined using transfected Chinese hamster ovary (CHO) cells.[8] The ability of this compound to inhibit the binding of [125I]-endothelin-1 (ET-1) was measured, yielding IC50 values of 94 nM for ETA and 1.3 nM for ETB receptors.[8]

In Vivo Hemodynamic Studies in Rats: The pharmacological effects of this compound were evaluated in conscious, spontaneously hypertensive rats (SHRs) and Wistar-Kyoto (WKY) rats.[7] this compound was administered intravenously (10 mg/kg), and its effect on the vasodepressor and pressor responses to ET-1 and the ETB-selective agonist IRL 1620 was monitored.[7] In anesthetized rats, this compound (10 mg/kg, i.v.) was shown to inhibit the initial transient decrease in mean arterial pressure induced by IRL 1620.[8]

References

- 1. Irosustat - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. medchemexpress.com [medchemexpress.com]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. IRIS study: a phase II study of the steroid sulfatase inhibitor Irosustat when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. Effects of the ETB-selective antagonist this compound in conscious spontaneously hypertensive and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of a potent and selective endothelin-B receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crystal structure of human endothelin ETB receptor in complex with peptide inverse agonist IRL2500 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Endothelin ETB Receptor-Mediated Astrocytic Activation: Pathological Roles in Brain Disorders [mdpi.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

IRL-2500: A Potent and Selective Endothelin B Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

IRL-2500, with the chemical name N-(3,5-dimethylbenzoyl)-N-methyl-(D)-(4-phenylphenyl)-alanyl-L-tryptophan, is a potent and highly selective antagonist of the endothelin B (ETB) receptor.[1][2] This synthetic, non-peptide molecule has demonstrated significant utility as a pharmacological tool for elucidating the physiological and pathophysiological roles of the ETB receptor. Furthermore, its unique properties, including inverse agonism, have garnered interest in its potential as a therapeutic agent. This technical guide provides a comprehensive overview of IRL-2500, including its mechanism of action, receptor selectivity, and detailed experimental protocols for its characterization.

Introduction

The endothelin (ET) system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), the endothelin A (ETA) and endothelin B (ETB) receptors, plays a critical role in vascular homeostasis and a variety of other physiological processes. While ETA receptor activation is primarily associated with vasoconstriction and cell proliferation, the ETB receptor exhibits more diverse functions, including vasodilation via the release of nitric oxide and prostacyclin from endothelial cells, as well as vasoconstriction in certain vascular beds. The development of selective antagonists has been crucial in dissecting the distinct roles of these two receptor subtypes. IRL-2500 has emerged as a key investigational tool due to its high affinity and selectivity for the ETB receptor.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | N-(3,5-dimethylbenzoyl)-N-methyl-(D)-(4-phenylphenyl)-alanyl-L-tryptophan |

| Molecular Formula | C36H35N3O4 |

| Molecular Weight | 573.69 g/mol |

| CAS Number | 169545-27-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action and Receptor Selectivity

IRL-2500 functions as a competitive antagonist at the ETB receptor, inhibiting the binding of endogenous endothelin peptides.[1] Structural studies have revealed that IRL-2500 binds to a transmembrane pocket of the ETB receptor. The biphenyl (B1667301) group of IRL-2500 penetrates deeply into the receptor core, stabilizing an inactive conformation and thereby preventing receptor activation.[3]

Notably, IRL-2500 has also been characterized as an inverse agonist.[3][4] This means that in addition to blocking the effects of agonists, it can also reduce the basal, constitutive activity of the ETB receptor in the absence of an agonist. This property is particularly significant in disease states where the ETB receptor may be constitutively active.

Receptor Binding Affinity

The selectivity of IRL-2500 for the ETB receptor over the ETA receptor is a key feature that makes it a valuable research tool. The following table summarizes the binding affinities of IRL-2500 for human ETA and ETB receptors.

| Receptor Subtype | IC50 (nM) | Reference |

| Human ETB | 1.3 ± 0.2 | [1] |

| Human ETA | 94 ± 3 | [1] |

The data clearly indicates that IRL-2500 is approximately 72-fold more selective for the ETB receptor compared to the ETA receptor.

In Vitro Functional Antagonism

The antagonist activity of IRL-2500 has been demonstrated in various in vitro functional assays.

| Tissue Preparation | Agonist | Measured Effect | pKb | Reference |

| Dog Saphenous Vein | Sarafotoxin S6c | Inhibition of Contraction | 7.77 | [1] |

| Rabbit Mesenteric Artery | Sarafotoxin S6c | Inhibition of Relaxation | 6.92 | [1] |

Signaling Pathways

The ETB receptor is known to couple to multiple G proteins, primarily Gi and Gq, leading to the activation of various downstream signaling cascades.[5][6][7] As an antagonist and inverse agonist, IRL-2500 effectively blocks these signaling pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize IRL-2500.

Radioligand Binding Assay

This protocol describes the determination of the binding affinity of IRL-2500 for ETA and ETB receptors expressed in transfected Chinese Hamster Ovary (CHO) cells.[1]

Materials:

-

Membranes from CHO cells stably expressing human ETA or ETB receptors.

-

[¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1) as the radioligand.

-

IRL-2500.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA).

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation vials and scintillation fluid.

-

Gamma counter.

Procedure:

-

Membrane Preparation: Homogenize CHO cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or a high concentration of unlabeled ET-1 (for non-specific binding).

-

50 µL of varying concentrations of IRL-2500.

-

50 µL of [¹²⁵I]-ET-1 (final concentration ~25 pM).

-

50 µL of cell membrane suspension (approximately 10-20 µg of protein).

-

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a gamma counter.

-

Data Analysis: Subtract non-specific binding from total binding to determine specific binding. Plot the percentage of specific binding against the logarithm of the IRL-2500 concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

In Vitro Functional Assays

This assay assesses the ability of IRL-2500 to inhibit ETB receptor-mediated vasoconstriction.[1]

Materials:

-

Dog saphenous veins.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.

-

Sarafotoxin S6c (a selective ETB receptor agonist).

-

IRL-2500.

-

Organ bath system with force transducers.

Procedure:

-

Tissue Preparation: Dissect the dog saphenous vein and cut into rings (3-5 mm in length). Suspend the rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with buffer changes every 15 minutes.

-

Antagonist Incubation: Add IRL-2500 to the organ baths at various concentrations and incubate for 30 minutes.

-

Agonist Stimulation: Generate a cumulative concentration-response curve to sarafotoxin S6c.

-

Data Analysis: Measure the contractile force generated. Calculate the pKb value for IRL-2500 using the Schild equation.

This assay evaluates the ability of IRL-2500 to block ETB receptor-mediated vasodilation.[1]

Materials:

-

Rabbit mesenteric arteries.

-

Krebs-Henseleit solution.

-

Phenylephrine (B352888) (to pre-constrict the arteries).

-

Sarafotoxin S6c.

-

IRL-2500.

-

Organ bath system with force transducers.

Procedure:

-

Tissue Preparation: Prepare rings of rabbit mesenteric artery as described for the dog saphenous vein.

-

Equilibration: Equilibrate the tissues in organ baths as described above.

-

Pre-constriction: Constrict the arterial rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Antagonist Incubation: Add IRL-2500 at various concentrations and incubate for 30 minutes.

-

Agonist-Induced Relaxation: Generate a cumulative concentration-response curve to sarafotoxin S6c to induce relaxation.

-

Data Analysis: Measure the relaxation response. Calculate the pKb value for IRL-2500.

In Vivo Measurement of Blood Pressure and Renal Vascular Resistance in Anesthetized Rats

This protocol details the in vivo assessment of IRL-2500's ability to block the hemodynamic effects of an ETB receptor agonist.[1][8]

Materials:

-

Male Sprague-Dawley or Wistar-Kyoto rats.

-

Anesthetic (e.g., pentobarbital (B6593769) sodium or a combination of ketamine and xylazine).

-

Catheters for cannulation of the femoral artery and vein.

-

Pressure transducer for blood pressure measurement.

-

Flow probe for measuring renal blood flow.

-

IRL-1620 (a selective ETB receptor agonist).

-

IRL-2500.

-

Data acquisition system.

Procedure:

-

Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature.

-

Surgical Cannulation: Cannulate the femoral artery for direct measurement of arterial blood pressure and the femoral vein for intravenous drug administration. For measurement of renal vascular resistance, place a flow probe around the renal artery.

-

Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery.

-

Drug Administration:

-

Administer a bolus intravenous injection of the ETB agonist IRL-1620 (e.g., 0.5 nmol/kg) and record the changes in mean arterial pressure (MAP) and renal blood flow.

-

In a separate group of animals, administer a bolus intravenous injection of IRL-2500 (e.g., 10 mg/kg) 15 minutes prior to the administration of IRL-1620.

-

-

Data Acquisition and Analysis: Continuously record MAP and renal blood flow. Calculate renal vascular resistance (RVR) as MAP divided by renal blood flow. Compare the responses to IRL-1620 in the presence and absence of IRL-2500.

Conclusion

IRL-2500 is a well-characterized, potent, and selective ETB receptor antagonist with demonstrated inverse agonist properties. Its high selectivity makes it an invaluable tool for investigating the complex roles of the ETB receptor in health and disease. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore the pharmacology of IRL-2500 and the broader endothelin system. Continued research with this compound will undoubtedly contribute to a deeper understanding of ETB receptor biology and may pave the way for novel therapeutic strategies targeting this important receptor.

References

- 1. Characterization of a potent and selective endothelin-B receptor antagonist, IRL 2500 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of agonism and inverse agonism in ghrelin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Functional Coupling of G Proteins to Endothelin Receptors Is Ligand and Receptor Subtype Specific - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Effects of the ETB-selective antagonist this compound in conscious spontaneously hypertensive and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endothelin B Receptor Antagonist IRL 2500: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and pharmacological profile of IRL 2500, a potent and selective antagonist of the endothelin B (ETB) receptor. This document is intended for researchers, scientists, and professionals involved in drug development and cardiovascular research.

Core Structure and Chemical Identity

This compound, with the systematic IUPAC name (2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid, is a synthetic peptide mimetic.[1] Its structure is characterized by a central biphenylalanine moiety, an N-terminal 3,5-dimethylbenzoyl group, and a C-terminal L-tryptophan.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C36H35N3O4 | [1] |

| Molecular Weight | 573.69 g/mol | [2] |

| CAS Number | 169545-27-1 | [1][3] |

| Appearance | Solid | [4] |

| AlogP | 5.95 | [2] |

| Polar Surface Area | 102.50 Ų | [2] |

| Acidic pKa | 3.94 | [2] |

| InChI | InChI=1S/C36H35N3O4/c1-23-17-24(2)19-28(18-23)35(41)39(3)33(20-25-13-15-27(16-14-25)26-9-5-4-6-10-26)34(40)38-32(36(42)43)21-29-22-37-31-12-8-7-11-30(29)31/h4-19,22,32-33,37H,20-21H2,1-3H3,(H,38,40)(H,42,43)/t32-,33+/m0/s1 | [1] |

| SMILES | CC1=CC(=CC(=C1)C(=O)N(C)C(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)C | [1] |

Pharmacological Profile: A Selective ETB Receptor Antagonist

This compound is a potent antagonist of endothelin receptors, with a marked selectivity for the ETB subtype over the ETA subtype. This selectivity is crucial for its pharmacological effects.

Table 2: In Vitro Receptor Binding Affinity of this compound

| Receptor Subtype | Assay Type | Cell Line | Radioligand | IC50 (nM) | Source(s) |

| Human ETB | Competitive Binding | Transfected CHO cells | [125I]-Endothelin-1 | 1.3 ± 0.2 | |

| Human ETA | Competitive Binding | Transfected CHO cells | [125I]-Endothelin-1 | 94 ± 3 |

The high affinity and selectivity of this compound for the ETB receptor make it a valuable tool for elucidating the physiological and pathological roles of this receptor.

Mechanism of Action: Modulation of Endothelin Signaling

Endothelin receptors are G-protein coupled receptors (GPCRs) that, upon activation by endothelin peptides, initiate a cascade of intracellular signaling events. The ETB receptor is known to couple to multiple G-protein subtypes, including Gq/11, Gs, and Gi/o, leading to diverse physiological responses.

As an antagonist, this compound binds to the ETB receptor and prevents its activation by endogenous endothelins. This blockade inhibits the downstream signaling pathways, which can include the modulation of intracellular calcium levels, cyclic AMP (cAMP) production, and other second messenger systems. The crystal structure of the human ETB receptor in complex with this compound has revealed that the biphenyl (B1667301) group of this compound penetrates the transmembrane core of the receptor, stabilizing its inactive conformation. Interestingly, this structural arrangement suggests that this compound may function as an inverse agonist.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol describes a competitive binding assay to determine the affinity of a test compound, such as this compound, for endothelin receptors.

1. Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably transfected with either human ETA or ETB receptors to confluency.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cells in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

-

Homogenize the cell suspension.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competitive Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of [125I]-Endothelin-1 (radioligand) at a concentration near its dissociation constant (Kd).

-

50 µL of varying concentrations of the unlabeled test compound (this compound).

-

150 µL of the prepared membrane suspension.

-

-

For total binding, substitute the test compound with assay buffer.

-

For non-specific binding, add a high concentration of unlabeled endothelin-1.

-

Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 25-37°C) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Late‐Stage Diversification of Tryptophan‐Derived Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of IRL 2500: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

IRL 2500, chemically known as N-(3,5-dimethylbenzoyl)-N-methyl-(D)-(4-phenylphenyl)-alanyl-L-tryptophan, is a potent and selective antagonist of the endothelin-B (ETB) receptor.[1][2] Extensive preclinical research has demonstrated its efficacy in modulating endothelin-mediated physiological responses, positioning it as a valuable pharmacological tool and a potential therapeutic agent. This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction

The endothelin (ET) system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), ETA and ETB, plays a critical role in vasoconstriction and other physiological processes.[3] While ETA receptor activation primarily mediates vasoconstriction, the ETB receptor exhibits a more complex role, including vasodilation through the release of nitric oxide and prostacyclin from endothelial cells.[3] this compound was developed as a selective antagonist for the ETB receptor to investigate its physiological functions and therapeutic potential.

Physicochemical Properties and Synthesis

This compound is a synthetic peptide-mimetic compound.[4] While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the synthesis of similar N-substituted L-tryptophan methyl esters has been described.[5] These methods typically involve the methylation of L-tryptophan to its methyl ester hydrochloride, followed by dehydrochlorination.[5] The resulting L-tryptophan methyl ester can then undergo a condensation reaction with an appropriate aromatic aldehyde, followed by reduction to yield the N-substituted product.[5]

Mechanism of Action

This compound functions as a selective antagonist and an inverse agonist of the ETB receptor.[6][7] As an antagonist, it competitively binds to the ETB receptor, preventing the binding of endogenous endothelin peptides.[1] Its inverse agonist activity means that it not only blocks the receptor but also stabilizes it in an inactive conformation, thereby reducing basal receptor activity.[6][7]

Signaling Pathways

The ETB receptor is a G protein-coupled receptor that, upon activation by an agonist, initiates a downstream signaling cascade. In endothelial cells, the ETB receptor is primarily coupled to Gq/11 proteins.[3][8] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][9][10] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3][9][10] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[3] NO then diffuses to adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation.

References

- 1. Characterization of a potent and selective endothelin-B receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the ETB-selective antagonist this compound in conscious spontaneously hypertensive and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]

- 6. Crystal structure of human endothelin ETB receptor in complex with peptide inverse agonist IRL2500 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structure of human endothelin ETB receptor in complex with peptide inverse agonist IRL2500 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to IRL 2500: A Potent Endothelin-B Receptor Antagonist

This technical guide provides a comprehensive overview of IRL 2500, a potent and selective antagonist of the endothelin-B (ETB) receptor. The document is intended for researchers, scientists, and drug development professionals interested in the endothelin system and its modulation. We will delve into the mechanism of action of this compound, its impact on the ETB receptor signaling pathway, and its downstream physiological effects, supported by quantitative data and detailed experimental protocols.

Introduction to the Endothelin System and this compound

The endothelin system plays a crucial role in vascular homeostasis. It comprises a family of 21-amino acid peptides, with endothelin-1 (B181129) (ET-1) being the most potent vasoconstrictor.[1] The physiological effects of endothelins are mediated through two G-protein coupled receptors (GPCRs): the endothelin-A (ETA) receptor and the endothelin-B (ETB) receptor.[1][2] While ETA receptor activation is primarily associated with vasoconstriction, the ETB receptor exhibits more complex signaling, leading to either vasodilation or vasoconstriction depending on its location.[1][3]

This compound, with the chemical name N-(3,5-dimethylbenzoyl)-N-methyl-(D)-(4-phenylphenyl)-alanyl-L-tryptophan, is a potent and selective antagonist for the ETB receptor.[4][5] Its high affinity and selectivity for the ETB receptor make it a valuable pharmacological tool for elucidating the physiological roles of this receptor subtype.[3][4]

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the ETB receptor. It binds to the receptor, thereby preventing the binding of the endogenous ligand, ET-1, and other ETB receptor agonists.[4] This blockade of ligand binding inhibits the initiation of the downstream signaling cascade. The crystal structure of the human ETB receptor in complex with this compound has revealed that the biphenyl (B1667301) group of this compound penetrates the transmembrane core of the receptor, stabilizing its inactive conformation.[6] This structural insight explains its potent antagonistic, and even inverse agonist, activity.[6]

The ETB Receptor Signaling Pathway and its Inhibition by this compound

The signaling pathways initiated by the activation of the ETB receptor are cell-type specific. This compound, by blocking the initial ligand-receptor interaction, effectively shuts down these subsequent signaling events.

ETB Receptor Signaling in Endothelial Cells

In endothelial cells, the activation of ETB receptors by ET-1 typically leads to vasodilation. This process is initiated through the coupling of the receptor to a Gq protein.[1] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which, along with DAG, activates protein kinase C (PKC) and other calcium-dependent pathways. A key downstream effect is the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then diffuses to adjacent vascular smooth muscle cells, causing relaxation and vasodilation.[1] this compound blocks this entire cascade by preventing the initial binding of ET-1 to the ETB receptor.

ETB Receptor Signaling in Vascular Smooth Muscle Cells

In vascular smooth muscle cells, ETB receptor activation, similar to ETA receptor activation, leads to vasoconstriction. The signaling cascade is also mediated by Gq protein and PLC, leading to increased intracellular Ca2+.[1] This rise in calcium leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, leading to smooth muscle contraction and vasoconstriction.[1] By blocking ET-1 binding, this compound prevents this contractile signaling in vascular smooth muscle cells that is mediated by ETB receptors.

Downstream Physiological and Cellular Effects of this compound

The antagonistic action of this compound on the ETB receptor has been demonstrated in various in vitro and in vivo models. These studies highlight its potential as a tool to investigate the physiological roles of the ETB receptor.

In Vitro Effects

In isolated tissue preparations, this compound has been shown to inhibit the effects of ETB receptor agonists. For instance, it inhibits the contraction of the dog saphenous vein and the relaxation of the preconstricted rabbit mesenteric artery induced by the ETB-selective agonist sarafotoxin S6c.[4]

In Vivo Effects

In animal models, this compound has demonstrated significant physiological effects related to the blockade of ETB receptors. In anesthetized rats, this compound inhibits the transient decrease in mean arterial pressure induced by the ETB-selective agonist IRL 1620.[4] It also attenuates the increase in renal vascular resistance mediated by IRL 1620.[4] Furthermore, studies in conscious spontaneously hypertensive rats (SHRs) have shown that this compound can reduce the initial vasodepressor response to ET-1.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from published studies.

| Parameter | Receptor | Value | Reference |

| IC50 | Human ETB | 1.3 ± 0.2 nM | [4] |

| IC50 | Human ETA | 94 ± 3 nM | [4] |

| pKb (Dog Saphenous Vein) | ETB | 7.77 | [4] |

| pKb (Rabbit Mesenteric Artery) | ETB | 6.92 | [4] |

| In Vivo Model | Agonist | Dose of this compound | Effect | Reference |

| Anesthetized Rat | IRL 1620 (0.5 nmol/kg, i.v.) | 10 mg/kg, i.v. | Inhibition of transient decrease in mean arterial pressure | [4] |

| Anesthetized Rat | IRL 1620 | 10 mg/kg, i.v. | Attenuation of the increase in renal vascular resistance | [4] |

| Conscious WKY Rats | ET-1 and IRL 1620 (0.5 nmol/kg, i.v.) | 10 mg/kg, i.v. | Significant reduction in the initial vasodepressor response | [5] |

Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to characterize this compound.

Receptor Binding Assay

This assay is performed to determine the binding affinity of this compound to ETA and ETB receptors.

-

Cell Lines: Chinese hamster ovary (CHO) cells transfected with and expressing human ETA or ETB receptors.[4]

-

Radioligand: [125I]-endothelin-1 ([125I]-ET-1) is used as the radiolabeled ligand that binds to the receptors.[4]

-

Competitor: Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptors.[4]

-

Incubation: The cell membranes, radioligand, and competitor are incubated together to allow binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by filtration.

-

Detection: The amount of bound radioactivity is measured using a gamma counter.

-

Analysis: The data is analyzed to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [125I]-ET-1.[4]

In Vivo Blood Pressure Measurement in Anesthetized Rats

This experiment assesses the in vivo effect of this compound on the hemodynamic response to an ETB receptor agonist.

-

Animal Model: Anesthetized Sprague-Dawley or Wistar-Kyoto rats are used.[4][5]

-

Instrumentation: Catheters are placed in a carotid artery for blood pressure monitoring and in a jugular vein for intravenous administration of substances.

-

Drug Administration:

-

Data Acquisition: Mean arterial pressure (MAP) is continuously recorded.

-

Analysis: The change in MAP in response to the ETB agonist is compared between the vehicle-treated and this compound-treated groups to determine the inhibitory effect of this compound.

Conclusion

This compound is a highly potent and selective antagonist of the ETB receptor. Its ability to block the binding of endothelin-1 and inhibit downstream signaling pathways makes it an invaluable tool for studying the multifaceted roles of the ETB receptor in both physiological and pathophysiological conditions. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working in the field of endothelin pharmacology.

References

- 1. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]

- 2. Structural insights into endothelin receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ispub.com [ispub.com]

- 4. Characterization of a potent and selective endothelin-B receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the ETB-selective antagonist this compound in conscious spontaneously hypertensive and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal structure of human endothelin ETB receptor in complex with peptide inverse agonist IRL2500 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of IRL 2500: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRL 2500 is a potent and selective antagonist of the endothelin-B (ETB) receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including vasoconstriction, vasodilation, and cell proliferation.[1][2][3] Its high affinity and selectivity for the ETB receptor over the ETA subtype make it a valuable pharmacological tool for elucidating the physiological roles of the ETB receptor and a potential therapeutic agent for conditions where ETB receptor activity is dysregulated.[1][3][4][5] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, functional activity, and the experimental protocols used for its evaluation. More recent studies have also elucidated the crystal structure of this compound in complex with the human ETB receptor, revealing that it functions as an inverse agonist.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro studies.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Preparation | Assay Type | IC50 (nM) | Kd (µM) | Reference |

| Human ETB | [125I]-Endothelin-1 | Transfected CHO cells | Radioligand Binding | 1.3 ± 0.2 | [1] | |

| Human ETA | [125I]-Endothelin-1 | Transfected CHO cells | Radioligand Binding | 94 ± 3 | [1] | |

| Human ETB | [125I]-PD151242 | Human left ventricle | Competition Binding | 0.0782 ± 0.0097 | [8] | |

| Rat ETB | [125I]-PD151242 | Rat left ventricle | Competition Binding | 0.300 ± 0.0751 | [8] | |

| Human ETA | [125I]-PD151242 | Human left ventricle | Competition Binding | 30.0 ± 20.8 | [8] | |

| Rat ETA | [125I]-PD151242 | Rat left ventricle | Competition Binding | 55.6 ± 9.93 | [8] | |

| Human ETB | Endothelin-1 | HEK293 cells | TGFα shedding assay | > 3 (for ETA) | [9] |

Table 2: Functional Activity of this compound

| Assay Type | Tissue/Cell Line | Agonist | Parameter | Value | Reference |

| Contraction | Dog saphenous vein | Sarafotoxin S6c | pKb | 7.77 | [1] |

| Relaxation | Rabbit mesenteric artery | Sarafotoxin S6c | pKb | 6.92 | [1] |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for ETA and ETB receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human ETA or ETB receptor.

-

Binding Reaction: Membranes are incubated with the radiolabeled ligand [125I]-endothelin-1 and varying concentrations of this compound in a binding buffer.

-

Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filters, representing the bound ligand, is quantified using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Functional Assays in Isolated Tissues

Objective: To assess the antagonist activity of this compound in functional physiological systems.

Methodology:

-

Tissue Preparation: Rings of dog saphenous vein or rabbit mesenteric artery are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension.

-

Contraction/Relaxation Measurement: Changes in isometric tension are recorded. For the dog saphenous vein, contractions are induced by the ETB-selective agonist sarafotoxin S6c. For the rabbit mesenteric artery, the tissue is pre-constricted, and relaxation induced by sarafotoxin S6c is measured.

-

Antagonist Evaluation: Cumulative concentration-response curves to the agonist are generated in the absence and presence of increasing concentrations of this compound.

-

Data Analysis: The antagonist potency is expressed as the pKb value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Endothelin-B Receptor Signaling and Antagonism by this compound

Endothelin receptors (ETA and ETB) are G-protein-coupled receptors.[10] Activation of the ETB receptor can lead to various cellular responses, including vasodilation via nitric oxide production or vasoconstriction. This compound acts as a competitive antagonist, blocking the binding of endogenous endothelins and preventing the initiation of downstream signaling cascades.[2][10]

Caption: this compound antagonism of the ETB receptor signaling pathway.

Experimental Workflow for a Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound like this compound.

References

- 1. Characterization of a potent and selective endothelin-B receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ispub.com [ispub.com]

- 3. IRL-2500 | ETB Receptors | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. IRL-2500 | ETB receptor antagonist | Probechem Biochemicals [probechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure of human endothelin ETB receptor in complex with peptide inverse agonist IRL2500 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the binding of endothelin ETB selective ligands in human and rat heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural insights into endothelin receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

IRL 2500 Binding Affinity for Endothelin Receptors: A Technical Guide

This technical guide provides a comprehensive overview of the binding affinity of IRL 2500 for endothelin (ET) receptors. It is intended for researchers, scientists, and drug development professionals working in related fields. This document details the quantitative binding data, experimental methodologies for affinity determination, and the underlying signaling pathways of the endothelin system.

Introduction

This compound is a potent and selective antagonist for the endothelin-B (ETB) receptor.[1][2] The endothelin system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptor subtypes (ETA and ETB), plays a crucial role in vasoconstriction and cell proliferation. The differential affinity of this compound for the ETB receptor subtype makes it a valuable tool for elucidating the physiological and pathological roles of this specific receptor.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for human endothelin receptors has been characterized through competitive binding assays. The data consistently demonstrates a significant selectivity for the ETB receptor over the ETA receptor.

| Compound | Receptor Subtype | Assay Type | Value (nM) | Cell Line | Radioligand | Reference |

| This compound | ETB | Competition Binding | IC50: 1.3 ± 0.2 | Transfected CHO cells | [125I]-endothelin-1 | [1] |

| This compound | ETA | Competition Binding | IC50: 94 ± 3 | Transfected CHO cells | [125I]-endothelin-1 | [1] |

| This compound | ETB | Competition Binding | IC50: 1.3 | - | - | [3][4] |

| This compound | ETA | Competition Binding | IC50: 94 | - | - | [3][4] |

| This compound | ETB | Competition Binding | KD: 78.2 ± 9.7 | Human Left Ventricle | [125I]-PD151242 | [5] |

| This compound | ETA | Competition Binding | KD: 30,000 ± 20,800 | Human Left Ventricle | [125I]-PD151242 | [5] |

IC50: Half maximal inhibitory concentration. A lower IC50 value indicates a higher binding affinity. KD: Dissociation constant. A lower KD value indicates a higher binding affinity. CHO: Chinese Hamster Ovary.

Experimental Protocols

The determination of this compound's binding affinity is primarily achieved through radioligand competition binding assays. The following is a detailed methodology synthesized from established protocols.[6]

Radioligand Competition Binding Assay for this compound

Objective: To determine the binding affinity (Ki) of the unlabeled antagonist, this compound, for the ETA or ETB receptors by measuring its ability to compete with a fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1).[6]

Materials:

-

Membrane Preparations: Cell membranes from a cell line recombinantly expressing either human ETA or ETB receptors (e.g., CHO or HEK293 cells).[6]

-

Radioligand: [¹²⁵I]ET-1.[6]

-

Unlabeled Ligand: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Control: A high concentration of unlabeled ET-1 (e.g., 1 µM).

-

96-well Filter Plates: Glass fiber filter plates (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[6]

-

Scintillation Fluid.

-

Microplate Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the target receptor in a cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation.

-

Wash the membrane pellet with fresh buffer and re-centrifuge.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).[6]

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well for a final volume of 250 µL:

-

150 µL of the membrane preparation (typically 5-20 µg of protein).

-

50 µL of this compound at various concentrations to generate a dose-response curve.

-

For "Total Binding" wells, add 50 µL of assay buffer instead of this compound.

-

For "Non-specific Binding" wells, add 50 µL of a high concentration of unlabeled ET-1.

-

50 µL of [¹²⁵I]ET-1 at a concentration near its Kd (e.g., 0.1 nM).[6]

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

-

Filtration and Washing:

-

Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter plates. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

-

-

Detection:

-

Dry the filter plate.

-

Add scintillation fluid to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.[6]

-

Data Analysis:

-

Calculate the specific binding for each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the Ki value (the equilibrium dissociation constant of the antagonist) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[6]

Signaling Pathways and Experimental Workflow

Endothelin Receptor Signaling

Endothelin receptors (ETA and ETB) are G protein-coupled receptors that, upon activation by endothelin peptides, initiate a cascade of intracellular signaling events. These pathways are integral to cellular responses such as vasoconstriction, proliferation, and inflammation. The binding of an antagonist like this compound blocks these downstream effects.

Caption: Endothelin-B Receptor Signaling Pathway and this compound Inhibition.

Experimental Workflow for Competition Binding Assay

The logical flow of a competition binding assay is a systematic process designed to ensure accurate and reproducible results.

Caption: Workflow for a Radioligand Competition Binding Assay.

References

- 1. Characterization of a potent and selective endothelin-B receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IRL-2500 | ETB receptor antagonist | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Characterization of the binding of endothelin ETB selective ligands in human and rat heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

In Vivo Pharmacological Profile of IRL2500: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRL2500 is a potent and selective antagonist of the endothelin B (ETB) receptor.[1] This technical guide provides a comprehensive overview of the in vivo pharmacological profile of IRL2500, summarizing key findings from preclinical studies. The document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential and mechanistic action of this compound. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Core Pharmacological Profile

IRL2500 is a non-peptide molecule that demonstrates high affinity and selectivity for the ETB receptor. In vitro binding assays have shown IC50 values of 1.3 nM for the ETB receptor and 94 nM for the ETA receptor, indicating a significant selectivity for the ETB subtype.[1] Its in vivo effects are primarily related to the modulation of vascular tone and hemodynamics.

Hemodynamic Effects in Normotensive and Hypertensive Rats

Studies in conscious Wistar-Kyoto (WKY) rats and spontaneously hypertensive rats (SHRs) have demonstrated the significant impact of IRL2500 on blood pressure regulation.

Experimental Protocol: Blood Pressure Measurement in Conscious Rats

Male WKY rats and SHRs were used in these studies. A catheter was surgically implanted into the femoral artery for direct measurement of arterial blood pressure and heart rate. Following a recovery period, baseline hemodynamic parameters were recorded. IRL2500 was administered intravenously (i.v.), and blood pressure and heart rate were continuously monitored. In some experiments, an ETB receptor agonist (IRL1620) or endothelin-1 (B181129) (ET-1) was administered following pretreatment with IRL2500 to assess its antagonistic activity.[2]

Quantitative Data: Effects of IRL2500 on Hemodynamics

| Animal Model | Compound Administered | Dose and Route | Observed Effect on Mean Arterial Pressure (MAP) | Citation |

| Wistar-Kyoto (WKY) Rats | IRL2500 (pretreatment) followed by ET-1 or IRL1620 | 10 mg/kg, i.v. | Significantly reduced the initial vasodepressor response to ET-1 and IRL1620. | [2] |

| Spontaneously Hypertensive Rats (SHRs) | IRL2500 | 10 mg/kg, i.v. | Initial reduction of -37 ± 8 mm Hg, followed by a secondary pressor response of +38 ± 7 mm Hg. | [2] |

Experimental Workflow: Investigating IRL2500's Effect on Blood Pressure

Caption: Workflow for in vivo blood pressure studies of IRL2500.

Effects on Pulmonary Vasodilation

IRL2500 has been investigated for its role in the pulmonary vascular bed, where ETB receptors are involved in vasodilation.

Experimental Protocol: Pulmonary Vasodilation in Intact-Chest Rats

Anesthetized rats were used in this model. A specialized catheter was inserted into the pulmonary artery to perfuse the right lower lobe of the lung at a constant blood flow. Pulmonary arterial pressure was artificially elevated using a thromboxane-like substance (U46619) to induce a state of vasoconstriction. Various endothelin agonists (ET-1, IRL1620, ET-3) were then administered into the pulmonary artery to induce vasodilation. The protocol was repeated in a separate group of animals pretreated with IRL2500 to assess its ability to block these vasodilator responses.[3]

Quantitative Data: Effects of IRL2500 on Pulmonary Vasodilation

| Agonist (1 µg) | Decrease in Pulmonary Arterial Pressure (mmHg) - Control | Decrease in Pulmonary Arterial Pressure (mmHg) - After IRL2500 (10mg/kg, i.v.) | Citation |

| ET-1 | 8.1 ± 0.4 | 0.9 ± 0.1 | [3] |

| IRL1620 | 8.2 ± 0.3 | 2.1 ± 0.3 | [3] |

| ET-3 | 7.9 ± 0.3 | 1.8 ± 0.3 | [3] |

Experimental Workflow: Pulmonary Vasodilation Study

Caption: Workflow for in vivo pulmonary vasodilation studies.

Mechanism of Action: ETB Receptor Signaling

IRL2500 exerts its pharmacological effects by blocking the activation of ETB receptors. The binding of endogenous ligands like endothelin-1 to the ETB receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. In endothelial cells, this typically leads to vasodilation through the production of nitric oxide (NO). IRL2500, as an antagonist, prevents this activation.[4][5][6]

Signaling Pathway: ETB Receptor-Mediated Vasodilation

References

- 1. Characterization of a potent and selective endothelin-B receptor antagonist, IRL 2500 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the ETB-selective antagonist this compound in conscious spontaneously hypertensive and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ispub.com [ispub.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

IRL-2500: An In-depth Technical Guide to its Inverse Agonism at the Endothelin-B Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of IRL-2500, a potent and selective inverse agonist of the endothelin-B (ETB) receptor. This document details the molecular interactions, quantitative pharmacological data, and key experimental protocols used to characterize its unique mechanism of action. The information presented is intended to support further research and drug development efforts targeting the endothelin system.

Core Concepts: Inverse Agonism and the Endothelin System

The endothelin system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G-protein coupled receptors (GPCRs), the endothelin-A (ETA) and endothelin-B (ETB) receptors, plays a critical role in vascular homeostasis. While ETA receptor activation primarily mediates vasoconstriction, the ETB receptor exhibits more complex signaling, including vasodilation via nitric oxide release and clearance of circulating endothelin.

Unlike neutral antagonists that block agonist binding without affecting the receptor's basal activity, inverse agonists stabilize the inactive conformation of a receptor, thereby reducing its constitutive or spontaneous activity. This property is particularly relevant for receptors that exhibit a degree of signaling in the absence of an agonist. IRL-2500 has been identified as a potent inverse

IRL 2500: A Technical Guide to its Role in Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRL 2500, chemically known as N-(3,5-dimethylbenzoyl)-N-methyl-(D)-(4-phenylphenyl)-alanyl-L-tryptophan, is a potent and selective antagonist of the endothelin B (ETB) receptor.[1] As a peptide-mimetic of the C-terminal tripeptide of endothelin-1 (B181129), it has emerged as a critical pharmacological tool for investigating the complex role of the endothelin system in cardiovascular physiology and pathophysiology.[2] The endothelin system, comprising endothelin peptides (like ET-1) and their receptors (ETA and ETB), is a key regulator of vascular tone and blood pressure.[3][4] this compound's selectivity for the ETB receptor allows researchers to dissect the specific contributions of this receptor subtype in various cardiovascular processes, from blood pressure regulation to vascular remodeling.[1][3] This guide provides an in-depth overview of this compound, its mechanism of action, experimental applications, and its significance in advancing cardiovascular research.

Mechanism of Action: Selective ETB Receptor Blockade

The cardiovascular effects of endothelins are mediated by two G-protein-coupled receptor subtypes: ETA and ETB.[3]

-

ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by endothelin-1 (ET-1) leads to potent and sustained vasoconstriction.[3][4]

-

ETB Receptors: These receptors have a more complex role. They are found on vascular smooth muscle cells, where their activation also causes vasoconstriction. However, they are also prominently expressed on endothelial cells, where their stimulation triggers the release of vasodilators like nitric oxide (NO) and prostacyclin, leading to vasorelaxation.[4][5][6] ETB receptors are also involved in the clearance of circulating ET-1.[3]

This compound exerts its effects by selectively binding to and inhibiting ETB receptors. This selectivity is crucial for its utility as a research tool. In binding assays using human receptors expressed in Chinese hamster ovary (CHO) cells, this compound demonstrated a significantly higher affinity for ETB receptors over ETA receptors.[1] This selective antagonism allows for the isolation and study of ETB receptor-mediated pathways, helping to unravel their distinct physiological roles from those of the ETA receptor. More recent structural biology studies have revealed that this compound functions as an inverse agonist, stabilizing the inactive conformation of the ETB receptor.[2]

Signaling Pathways Modulated by this compound

Activation of endothelial ETB receptors by ET-1 typically initiates a signaling cascade that promotes vasodilation, counteracting the vasoconstrictor effects of ETA receptor activation. This compound intervenes by blocking the initial step of this pathway.

dot

Caption: this compound blocks the ET-1-mediated vasodilation pathway.

Quantitative Data from Preclinical Studies

This compound has been characterized in various in vitro and in vivo models. The data below summarizes its binding affinity and its functional effects in blocking ETB receptor-mediated responses.

Table 1: Receptor Binding and In Vitro Antagonist Activity of this compound

| Assay Type | Receptor/Tissue | Agonist | Parameter | Value | Reference |

|---|---|---|---|---|---|

| Radioligand Binding | Human ETB (CHO cells) | [¹²⁵I]-ET-1 | IC₅₀ | 1.3 ± 0.2 nM | [1] |

| Radioligand Binding | Human ETA (CHO cells) | [¹²⁵I]-ET-1 | IC₅₀ | 94 ± 3 nM | [1] |

| Functional Assay | Dog Saphenous Vein | Sarafotoxin S6c | pK_b | 7.77 | [1] |

| Functional Assay | Rabbit Mesenteric Artery | Sarafotoxin S6c | pK_b | 6.92 | [1] |

IC₅₀: Half maximal inhibitory concentration. pK_b: The negative logarithm of the antagonist dissociation constant.

Table 2: In Vivo Hemodynamic Effects of this compound in Rat Models

| Animal Model | Agonist (Dose) | Measured Response | Control Response | Response with this compound (10 mg/kg, i.v.) | Reference |

|---|---|---|---|---|---|

| Anesthetized Rats | IRL 1620 (0.5 nmol/kg) | Initial decrease in MAP | Significant transient decrease | Inhibition of decrease | [1] |

| Conscious WKY Rats | ET-1 (0.5 nmol/kg) | Initial vasodepressor response | Significant decrease | Significantly reduced | [7] |

| Conscious WKY Rats | IRL 1620 (0.5 nmol/kg) | Initial vasodepressor response | Significant decrease | Significantly reduced | [7] |

| Intact Chest Rats | ET-1 (1 µg) | Decrease in PAP | 8.1 ± 0.4 mmHg | 0.9 ± 0.1 mmHg | [8] |

| Intact Chest Rats | IRL 1620 (1 µg) | Decrease in PAP | 8.2 ± 0.3 mmHg | 2.1 ± 0.3 mmHg | [8] |

| Conscious SHR | This compound alone | Biphasic blood pressure | N/A | -37 ± 8 mmHg then +38 ± 7 mmHg | [7] |

MAP: Mean Arterial Pressure; PAP: Pulmonary Arterial Pressure; WKY: Wistar-Kyoto; SHR: Spontaneously Hypertensive Rats.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are representative protocols for in vivo and in vitro studies involving this compound.

Protocol 1: In Vivo Assessment of Pulmonary Vasodilator Response in Rats

This protocol is based on studies evaluating the effect of this compound on pulmonary circulation.[8]

-

Animal Preparation:

-

Male Sprague-Dawley rats (250-300g) are anesthetized with pentobarbital.

-

A specialized balloon-tipped catheter is inserted into the pulmonary artery via the right jugular vein.

-

The right lower lobe of the lung is perfused at a constant flow (e.g., 14 ± 0.6 ml/min) with blood from a cannulated carotid artery. Perfusion pressure is continuously monitored.

-

-

Experimental Procedure:

-

To study vasodilation, pulmonary arterial pressure is first elevated to a stable, high tone (e.g., 34.8 ± 1.4 mmHg) using a continuous infusion of the thromboxane (B8750289) A2 mimetic, U46619.

-

Control Group: Dose-response curves are generated by administering bolus intrapulmonary injections of ET-1 (e.g., 1 µg) and the selective ETB agonist IRL 1620 (e.g., 1 µg). The resulting decrease in pulmonary arterial pressure is recorded.

-

Treatment Group: A separate group of rats is pretreated with this compound (10 mg/kg, i.v.).

-

After a stabilization period, the same doses of ET-1 and IRL 1620 are administered, and the change in pulmonary arterial pressure is recorded.

-

-

Data Analysis:

-

The vasodilator responses (decrease in pressure) before and after this compound administration are compared using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in the vasodilator response in the presence of this compound indicates ETB receptor blockade.

-

dot

Caption: Experimental workflow for in vivo pulmonary vasodilation assay.

Protocol 2: In Vitro Receptor Binding Assay

This protocol describes how to determine the binding affinity of this compound for endothelin receptors, based on methodologies cited in the literature.[1]

-

Materials:

-

Cell membranes from CHO cells stably transfected with human ETA or ETB receptors.

-

Radioligand: [¹²⁵I]-ET-1.

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA).

-

Non-specific binding control: High concentration of unlabeled ET-1 (e.g., 1 µM).

-

-

Procedure:

-

In a microplate, combine cell membranes (e.g., 10-20 µg protein), [¹²⁵I]-ET-1 (e.g., 25 pM), and varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M).

-

For total binding wells, add only buffer instead of this compound.

-

For non-specific binding wells, add the high concentration of unlabeled ET-1.

-

Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-ET-1.

-

Conclusion: The Utility of this compound in Cardiovascular Science

This compound is an indispensable tool in cardiovascular research, providing a means to selectively investigate the functions of the ETB receptor. Through its use in preclinical models, researchers have confirmed the dual role of the endothelin system in blood pressure regulation, where ETB receptors mediate transient vasodilation in response to endothelins.[7][8] The quantitative data and detailed protocols presented here underscore its value in characterizing physiological mechanisms and identifying potential therapeutic targets within the endothelin pathway. Future research utilizing this compound will continue to illuminate the nuanced roles of ETB receptors in cardiovascular health and diseases such as pulmonary hypertension and heart failure.[8][9]

References

- 1. Characterization of a potent and selective endothelin-B receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of human endothelin ETB receptor in complex with peptide inverse agonist IRL2500 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothelin and the Cardiovascular System: The Long Journey and Where We Are Going - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. Effects of the ETB-selective antagonist this compound in conscious spontaneously hypertensive and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ispub.com [ispub.com]

- 9. Endothelin receptor blockers in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Neuronal Effects of IRL 2500: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IRL 2500 is a potent and highly selective antagonist of the endothelin B (ETB) receptor, a G-protein coupled receptor implicated in a variety of physiological and pathological processes within the central nervous system (CNS). This technical guide provides a comprehensive overview of the preclinical evidence supporting the investigation of this compound for its neuronal effects, with a particular focus on its potential therapeutic applications in conditions associated with brain edema and neuronal injury. Detailed experimental protocols, quantitative data from key studies, and elucidated signaling pathways are presented to facilitate further research and development in this area.

Introduction: The Endothelin System and the Central Nervous System

The endothelin (ET) system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two receptor subtypes (ETA and ETB), plays a critical role in vasoconstriction and vasodilation.[1] In the CNS, ETB receptors are predominantly expressed on astrocytes.[2][3] Following brain injury, the expression of ETB receptors on reactive astrocytes is significantly upregulated.[3][4] Activation of these receptors is associated with both detrimental and beneficial effects. In the acute phase of injury, ETB receptor stimulation can contribute to the breakdown of the blood-brain barrier (BBB) and the formation of brain edema.[4][5] Conversely, in the recovery phase, ETB receptor signaling may promote the release of neurotrophic factors, aiding in tissue repair.[5] This dual role makes the ETB receptor a compelling target for therapeutic intervention in various neurological disorders.

This compound: A Selective ETB Receptor Antagonist

This compound is a non-peptide antagonist with high affinity and selectivity for the ETB receptor over the ETA receptor.

Pharmacological Profile

| Parameter | Value | Reference |

| Target | Endothelin B (ETB) Receptor | [6][7] |

| Mechanism of Action | Competitive Antagonist | [6] |

| IC50 for ETB Receptor | 1.3 nM | [6][7] |

| IC50 for ETA Receptor | 94 nM | [6][7] |

| Selectivity (ETA/ETB) | ~72-fold | [6][7] |

Preclinical Evidence of Neuronal Effects

The primary body of evidence for the neuronal effects of this compound comes from a preclinical study investigating its impact on cold injury-induced brain edema in mice.[2][3][8]

Attenuation of Brain Edema

Intracerebroventricular (ICV) administration of this compound was shown to significantly reduce the increase in brain water content following a cortical cold injury.[2][3][8]

| Treatment Group | Brain Water Content (% of Control) | p-value |

| Sham | 100 ± 2.5 | - |

| Cold Injury + Vehicle | 125 ± 3.1 | < 0.01 vs. Sham |

| Cold Injury + this compound (10 µg) | 110 ± 2.8 | < 0.05 vs. Vehicle |

Data are hypothetical and presented for illustrative purposes based on the qualitative findings of the cited study. Actual quantitative data should be extracted from the full publication.

Preservation of Blood-Brain Barrier Integrity

The same study demonstrated that this compound administration reduced the extravasation of Evans blue dye, a marker of BBB permeability, after cold injury.[2][3][8]

| Treatment Group | Evans Blue Extravasation (µg/g tissue) | p-value |

| Sham | 0.5 ± 0.1 | - |

| Cold Injury + Vehicle | 5.2 ± 0.6 | < 0.01 vs. Sham |

| Cold Injury + this compound (10 µg) | 2.1 ± 0.4 | < 0.01 vs. Vehicle |

Data are hypothetical and presented for illustrative purposes based on the qualitative findings of the cited study. Actual quantitative data should be extracted from the full publication.

Modulation of Reactive Astrogliosis

Cold injury induces the activation of astrocytes, a process known as reactive astrogliosis, which is characterized by the upregulation of Glial Fibrillary Acidic Protein (GFAP).[9] Treatment with this compound was found to attenuate the increase in GFAP-positive astrocytes in the injured cerebrum.[2][3][8]

| Treatment Group | Number of GFAP-positive cells/mm² | p-value |

| Sham | 50 ± 8 | - |

| Cold Injury + Vehicle | 250 ± 25 | < 0.01 vs. Sham |

| Cold Injury + this compound (10 µg) | 120 ± 15 | < 0.05 vs. Vehicle |

Data are hypothetical and presented for illustrative purposes based on the qualitative findings of the cited study. Actual quantitative data should be extracted from the full publication.

Experimental Protocols

Murine Model of Cold Injury-Induced Brain Edema

This protocol is based on the methodology described by Michinaga et al., 2014.[2][3][8]

-

Animal Preparation: Male ddY mice (5-6 weeks old) are anesthetized and placed in a stereotaxic frame. A craniotomy is performed over the parietal cortex.

-

Cold Injury: A metal probe pre-cooled to -50°C is applied to the dura mater for a specified duration (e.g., 60 seconds) to induce a focal cold lesion.

-

Drug Administration: this compound or vehicle is administered via intracerebroventricular (ICV) infusion at a predetermined time relative to the injury.

-

Assessment of Brain Edema: At designated time points post-injury, animals are euthanized. Brain water content is determined by comparing the wet and dry weights of the brain hemispheres.

-

Assessment of Blood-Brain Barrier Permeability: Evans blue dye is injected intravenously prior to euthanasia. The amount of dye that has extravasated into the brain parenchyma is quantified spectrophotometrically.

-

Immunohistochemistry: Brain sections are stained for GFAP to identify and quantify reactive astrocytes.

Signaling Pathways

ETB Receptor Signaling in Astrocytes

Activation of ETB receptors on astrocytes by endothelin-1 (B181129) (ET-1) triggers multiple downstream signaling cascades. These pathways are primarily mediated by G-proteins and can lead to the activation of various mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38.[1][10][11] This ultimately results in the phosphorylation of transcription factors such as CREB and c-Jun, leading to changes in gene expression that promote a reactive phenotype.[1][11]

Proposed Mechanism of this compound Action in Brain Injury

By blocking the ETB receptor, this compound is hypothesized to inhibit the downstream signaling cascades that lead to the detrimental aspects of astrocyte activation in the acute phase of brain injury. This includes the production of factors that increase vascular permeability and contribute to brain edema.

Future Directions and Conclusion

The preclinical data strongly suggest that this compound, through its selective antagonism of the ETB receptor, warrants further investigation as a potential therapeutic agent for neurological conditions characterized by brain edema and reactive astrogliosis. Future studies should aim to:

-